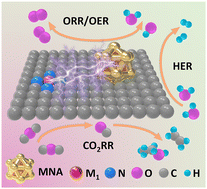Single-atom sites combined with metal nano-aggregates for efficient electrocatalysis
Energy & Environmental Science Pub Date: 2023-10-23 DOI: 10.1039/D3EE02474A
Abstract
Owing to their respective characteristics, single-atom catalysts (SACs), metal nanoparticle catalysts, and metal nanocluster catalysts exhibit excellent performance in various electrocatalytic reactions. Notably, the composite catalysts containing both metal single-atom (M1) sites and metal nano-aggregates (MNAs, including nanoparticles and nanoclusters) are expected to integrate the advantages of each for efficient electrocatalysis, which are drawing increasing attention. In this review, we aim to provide a comprehensive overview showing the structure advantages and recent progress of single-atom catalysts containing metal nano-aggregates (MNA–SACs). Specifically, we first retrospectively look at the debates over determining the actual active sites in MNA–SACs, and summarize the structure characteristics and synthetic methods of MNA–SACs. Importantly, the key synergistic effects of the M1 sites and MNAs in MNA–SACs are thoroughly discussed. Furthermore, the recent progress and representative breakthroughs of advanced MNA–SACs in various electrocatalytic reactions are outlined. Finally, the challenges and prospects for development in MNA–SACs are highlighted. This article aims to present a comprehensive overview of MNA–SACs, expecting to further inspire the development of MNA–SACs and provide new ideas for the rational design of efficient electrocatalysts.


Recommended Literature
- [1] A simple method for the evaluation of microfluidic architecture using flow quantitation via a multiplexed fluidic resistance measurement†
- [2] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [3] Direct electrochemistry and bioelectrocatalysis of horseradish peroxidase entrapped in a self-supporting nanoporous gold electrode: a new strategy to improve the orientation of immobilized enzymes†
- [4] A band-gap-graded CZTSSe solar cell with 12.3% efficiency†
- [5] Synthesis and optical–electrochemical gas sensing applications of Ni-doped LiFePO4 nano-particles†
- [6] Enhancement of pore confinement caused by the mosaic structure on Ru nanoparticles for pH-universal hydrogen evolution reaction†
- [7] Facile synthesis and photoelectric properties of carbon dots with upconversion fluorescence using arc-synthesized carbon by-products†
- [8] Back cover
- [9] Deep ultraviolet optical limiting materials: 2D Ti3C2 and Ti3AlC2 nanosheets†
- [10] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 131864-71-6
-
CAS no.: 11016-71-0









